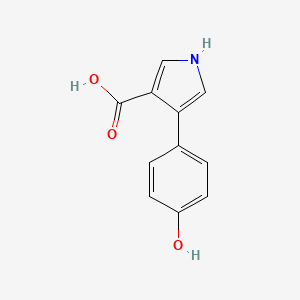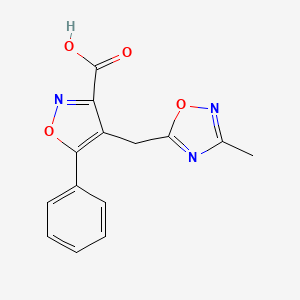
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid is a complex organic compound that features both oxadiazole and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid typically involves the formation of the oxadiazole and isoxazole rings through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or isoxazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and isoxazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another compound featuring the oxadiazole ring, known for its antimicrobial properties.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: A multicyclic oxadiazole with applications in energetic materials.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties and potential use in explosives.
Uniqueness
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid is unique due to its combination of oxadiazole and isoxazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research.
Propiedades
Fórmula molecular |
C14H11N3O4 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O4/c1-8-15-11(20-16-8)7-10-12(14(18)19)17-21-13(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,18,19) |
Clave InChI |
WQKXELSSEAKXRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)CC2=C(ON=C2C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


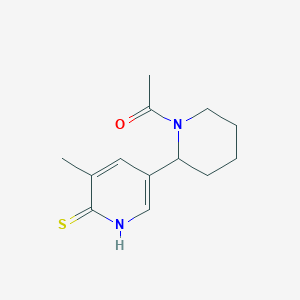

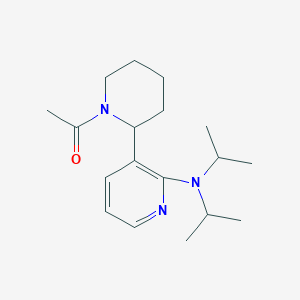


![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)

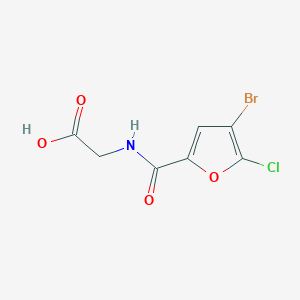

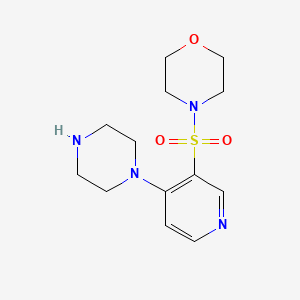

![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)

